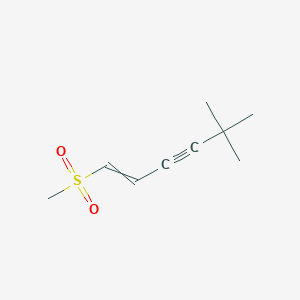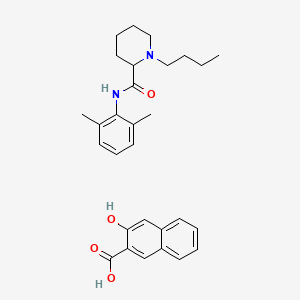
3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid is an organic compound with a complex structure that includes an oxirane ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the oxirane ring through an epoxidation reaction, followed by the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced purification techniques. These methods ensure consistent quality and cost-effectiveness, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxirane ring or the carboxylic acid group, leading to different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. This interaction can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,8-Dimethylnon-7-enyl)-3,7-dimethylpurine-2,6-dione
- 1-(4,8-Dimethylnon-7-enyl)-4-propan-2-ylbenzene
Uniqueness
3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
65416-34-4 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
3-(4,8-dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H26O3/c1-11(2)7-5-8-12(3)9-6-10-15(4)13(18-15)14(16)17/h7,12-13H,5-6,8-10H2,1-4H3,(H,16,17) |
InChI Key |
HNKTWOAOIFUVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1(C(O1)C(=O)O)C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


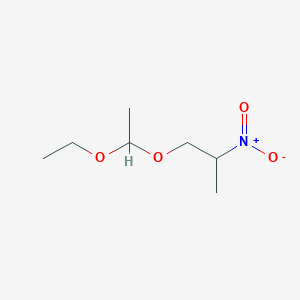
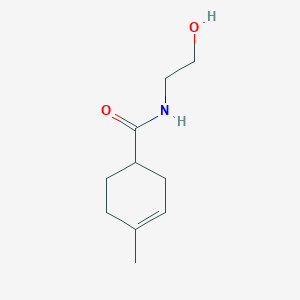
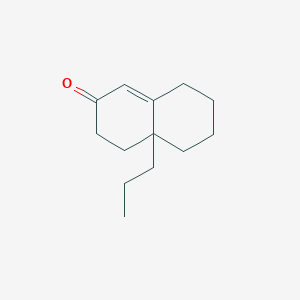

![2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14486074.png)
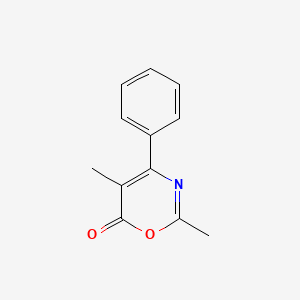
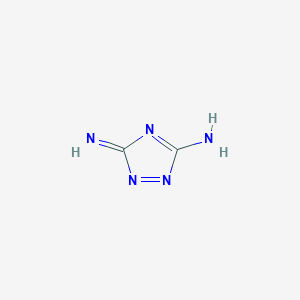
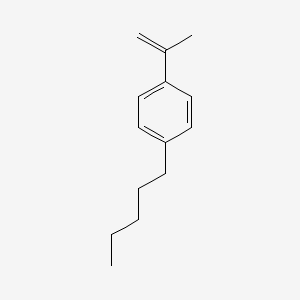
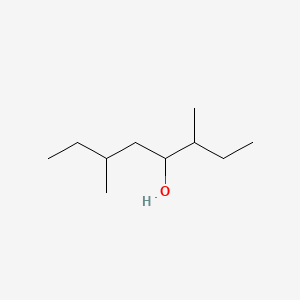
propanedioate](/img/structure/B14486103.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)
